Aniline hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Aniline hydrochloride, also known as anilinium chloride, is an organic compound with the formula C6H7N·ClH . It primarily targets Kallikrein-1 and Serum albumin in humans . Kallikrein-1 is a serine protease that plays a role in blood pressure regulation, while Serum albumin is the main protein in plasma and has multiple functions, including carrying various substances through the blood.
Mode of Action
Aniline, the base form of this compound, is known to interact with its targets and cause changes in their function
Biochemical Pathways
This compound is involved in the shikimate pathway , which is responsible for the synthesis of aromatic amino acids . Aniline, the base form of this compound, is a precursor to many industrial chemicals, and its main use is in the manufacture of precursors to polyurethane . The conversion of aniline to other compounds involves various biochemical pathways, including the acetylation reaction .
Pharmacokinetics
Aniline, the base form of this compound, is rapidly absorbed, distributed in the tissues, metabolized, and then excreted mainly in the urine
Result of Action
The result of this compound’s action is the production of various industrial chemicals, including precursors to polyurethane . It’s also used in the synthesis of acetanilide, an analgesic, through an acetylation reaction . .
Action Environment
This compound is soluble in water and denser than water . It’s sensitive to air and light, and it slowly oxidizes and resinifies in air, giving a red-brown tint to aged samples . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For example, industrial wastewater containing aniline can be harmful to aquatic biomes due to its high toxicity .
Biochemical Analysis
Biochemical Properties
Aniline hydrochloride is a weak base that reacts with strong acids to form anilinium ion . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . The compound is known to darken when exposed to air and light .
Cellular Effects
This compound has been found to cause alterations in the normal metabolism of the liver . The acute toxicity of aniline involves its activation in vivo to 4-hydroxyaniline and the formation of adducts with hemoglobin . This is associated with the release of iron and the accumulation of methemoglobin, leading to hemolytic anemia and inflammation of the spleen .
Molecular Mechanism
It is known that this compound can be metabolized to form N-acetyl-4-aminophenol, which is the predominant urinary aniline metabolite . This metabolite is formed through enzymatic hydrolysis of glucuronide and sulfate conjugates .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to undergo changes over time. For instance, this compound has been used in the synthesis of conducting polymer, polyaniline (PANI), by chemical oxidative and electrochemical polymerization
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound have been associated with toxic effects, including a dose-related decrease in red blood cell count, hemoglobin levels, and hematocrit . One study reported that this compound did not show clastogenic activity in the mouse bone marrow at certain doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to form N-acetyl-4-aminophenol, which is then excreted in urine
Transport and Distribution
Studies have suggested that this compound can be adsorbed by inherent colloidal particles (ICPs) through hydrogen-bond, hydrophobic effect, and cation exchange interactions .
Preparation Methods
Synthetic Routes: Aniline can be synthesized through several methods, including reduction of nitrobenzene, catalytic hydrogenation of nitrobenzene, and the Gabriel synthesis.
Industrial Production: Aniline is industrially produced by the catalytic hydrogenation of nitrobenzene using metal catalysts like iron or Raney nickel.
Chemical Reactions Analysis
Reactions: Aniline undergoes various reactions, including
Common Reagents and Conditions: Examples include nitric acid (for oxidation), acyl chlorides (for acylation), and strong acids (for diazotization).
Major Products: Products depend on the specific reaction, but aniline derivatives like acetanilide, aniline black, and azo dyes are common.
Scientific Research Applications
Chemistry: Aniline derivatives serve as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Biology: Aniline-based compounds are used in the study of enzyme kinetics and as substrates for enzymes.
Medicine: Aniline derivatives have applications in drug development, such as local anesthetics and antipyretics.
Industry: Aniline is crucial for producing polyurethane foams, elastomers, and dyes.
Comparison with Similar Compounds
Similar Compounds: Other aromatic amines like 1-naphthylamine and 2-naphthylamine.
Uniqueness: Aniline’s versatility and widespread use set it apart from other aromatic amines.
Properties
IUPAC Name |
aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCPOSDMTGQNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N.ClH, Array, C6H8ClN | |
Record name | ANILINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2486 | |
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Record name | ANILINE HYDROCHLORIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36663-09-9, 89183-45-9, 94750-31-9, 142-04-1, 62-53-3 (Parent) | |
Record name | Benzenamine, labeled with carbon-14, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
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Record name | Polyaniline hydrochloride | |
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Record name | Aniline hydrochloride homopolymer | |
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Record name | Benzenamine hydrochloride (1:1) | |
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Record name | Aniline hydrochloride | |
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DSSTOX Substance ID |
DTXSID3020091 | |
Record name | Aniline hydrochloride | |
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Molecular Weight |
129.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aniline hydrochloride appears as a white to greenish colored crystalline solid. Toxic by ingestion and a skin and eye irritant. May emit toxic aniline and chloride fumes under exposure to high temperatures or flame. Used to make dyes and printing ink., White hygroscopic solid; Darkens on exposure to air and light; [ICSC] White to greenish solid; [CAMEO] White or black solid; [NTP] Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR AND LIGHT. | |
Record name | ANILINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
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Record name | Aniline hydrochloride | |
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Record name | ANILINE HYDROCHLORIDE | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C | |
Record name | ANILINE HYDROCHLORIDE | |
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Record name | ANILINE HYDROCHLORIDE | |
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Flash Point |
380 °F (NTP, 1992), 193 °C o.c. | |
Record name | ANILINE HYDROCHLORIDE | |
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Record name | ANILINE HYDROCHLORIDE | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 107 | |
Record name | ANILINE HYDROCHLORIDE | |
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Record name | ANILINE HYDROCHLORIDE | |
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Density |
1.2215 (NTP, 1992) - Denser than water; will sink, 1.22 g/cm³ | |
Record name | ANILINE HYDROCHLORIDE | |
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Record name | ANILINE HYDROCHLORIDE | |
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Vapor Density |
4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.46 | |
Record name | ANILINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
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Record name | ANILINE HYDROCHLORIDE | |
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CAS No. |
142-04-1, 97467-77-1 | |
Record name | ANILINE HYDROCHLORIDE | |
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Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |
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Record name | Aniline hydrochloride | |
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Record name | Aniline chloride | |
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Record name | Benzenamine, hydrochloride (1:1) | |
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Record name | Aniline hydrochloride | |
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Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |
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Record name | Anilinium chloride | |
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Record name | ANILINE HYDROCHLORIDE | |
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Record name | ANILINE HYDROCHLORIDE | |
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Melting Point |
388 °F (NTP, 1992), 196-202 °C | |
Record name | ANILINE HYDROCHLORIDE | |
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Record name | ANILINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary toxicological concern associated with aniline hydrochloride?
A1: this compound's primary toxicological concern is its ability to induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood. This effect is linked to maternal hypoxia and developmental issues in animal models. [, ]
Q2: What specific developmental malformations have been observed in animal studies with this compound?
A2: Studies in rats have shown that this compound exposure during pregnancy can lead to cardiovascular malformations, particularly ventricular septal defects (VSD). Cleft palate formation has also been reported. [, ]
Q3: Is there a link between this compound-induced methemoglobinemia and developmental malformations?
A3: Research suggests that the developmental malformations observed in rat offspring are not a direct teratogenic effect of this compound itself but are likely caused by maternal hypoxia resulting from methemoglobinemia. [, ]
Q4: Does this compound cause splenic toxicity?
A4: Yes, this compound has been shown to induce spleen toxicity in rats, potentially through oxidative stress mechanisms. [, , , ]
Q5: What are the potential long-term effects of this compound exposure?
A5: Long-term exposure to this compound has been linked to splenic fibrosis and sarcomas in rats. [] Further research is needed to fully understand the long-term effects on humans.
Q6: Are there any known antidotes or treatments for this compound toxicity?
A6: Methylene blue has shown promise in animal studies as a methemoglobinemia-preventing substance. It was found to ameliorate the effects of this compound, reducing both maternal methemoglobinemia and the incidence of fetal malformations in rats. [, ]
Q7: Does this compound induce micronuclei formation?
A7: High oral doses of this compound (1000 mg/kg) have been shown to induce micronuclei in the bone marrow of male CRH mice after 24 hours. This suggests a potential for genotoxicity, although the mechanism might be complex and not solely due to direct clastogenicity. []
Q8: Can this compound be used in the preparation of conducting polymers?
A8: Yes, this compound is a key precursor in the synthesis of polyaniline, a conducting polymer with diverse applications. [, , , , , , , , , , ]
Q9: How does the polymerization method affect the properties of polyaniline synthesized from this compound?
A9: Different polymerization methods, such as batch and semicontinuous processes, influence the morphology, conductivity, and particle size of the resulting polyaniline. The choice of surfactant (ionic or nonionic) also plays a significant role in determining these properties. []
Q10: Can this compound be used in the synthesis of other materials beyond polyaniline?
A10: Yes, this compound has been utilized in the preparation of other materials, including:
- Double salts with bischofite (MgCl2•6H2O), a potential route for anhydrous magnesium chloride production. [, ]
- Nanocomposites with silica, where this compound polymerizes in the presence of silica-supported FeCl3, creating a core-shell structure with potential applications in electronics and sensing. []
- Gold-polyaniline composites, where HAuCl4 acts as both an oxidant for aniline polymerization and a precursor for gold nanoparticle formation. This results in a nanocomposite material with potential applications in electronics and catalysis. []
Q11: Are there any challenges associated with using this compound in material synthesis?
A12: One challenge is the potential for residual this compound or its byproducts to remain in the final material, potentially affecting its properties and biocompatibility. Careful purification steps are crucial. [, ]
Q12: What is the molecular formula and weight of this compound?
A12: The molecular formula of this compound is C6H8ClN, and its molecular weight is 129.59 g/mol.
Q13: What spectroscopic techniques are commonly employed for the characterization of this compound and its derivatives?
A13: Several spectroscopic techniques are useful for characterizing this compound and related compounds, including:
- UV-Vis spectroscopy: Useful for analyzing the electronic transitions in this compound and monitoring the polymerization process of polyaniline. [, , , , ]
- FTIR spectroscopy: Provides information about the functional groups present in the molecule, including the characteristic vibrations of the amine and hydrochloride groups. [, , , , ]
- Raman spectroscopy: Complementary to FTIR, offering additional vibrational information, particularly useful in studying the conjugated structure of polyaniline. []
- NMR spectroscopy: Provides detailed insights into the structure and bonding of this compound, including the chemical environment of different protons and carbon atoms. [, ]
Q14: How is this compound quantified in various matrices?
A14: this compound can be quantified using various analytical techniques:
- Chromatographic techniques (e.g., HPLC): Useful for separating and quantifying this compound in complex mixtures. This technique was employed to identify impurities in polyaniline samples. []
Q15: Are there specific challenges associated with the analytical determination of this compound?
A15: this compound's reactivity and potential volatility can pose challenges during analysis. Proper sample handling and method validation are crucial to ensure accurate and reliable results.
Q16: What is the environmental impact of this compound?
A16: this compound can be toxic to aquatic organisms. Its release into the environment, whether through industrial wastewater or accidental spills, can have negative consequences for ecosystems.
Q17: What strategies can be employed to mitigate the environmental impact of this compound?
A17: Several strategies can be implemented to minimize the environmental footprint of this compound:
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